molecular formula C20H19N3O5 B2513698 2-((1-Cyanocyclopentyl)amino)-2-oxoethyl 4-(furan-2-carboxamido)benzoate CAS No. 871921-45-8

2-((1-Cyanocyclopentyl)amino)-2-oxoethyl 4-(furan-2-carboxamido)benzoate

Cat. No.: B2513698
CAS No.: 871921-45-8
M. Wt: 381.388
InChI Key: AGXPSCKYOSHORP-UHFFFAOYSA-N
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Description

2-((1-Cyanocyclopentyl)amino)-2-oxoethyl 4-(furan-2-carboxamido)benzoate is a complex organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a combination of a cyanocyclopentyl group, a furan ring, and a benzoate moiety, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-Cyanocyclopentyl)amino)-2-oxoethyl 4-(furan-2-carboxamido)benzoate typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the acylation of 1,3-benzothiazol-6-amine with furan-2-carbonyl chloride in propan-2-ol to form N-(1,3-benzothiazol-6-yl)furan-2-carboxamide . This intermediate is then treated with diphosphorus pentasulfide in anhydrous toluene to obtain the corresponding thioamide . The subsequent oxidation with potassium hexacyanoferrate(III) in an alkaline medium affords the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-((1-Cyanocyclopentyl)amino)-2-oxoethyl 4-(furan-2-carboxamido)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted derivatives of the original compound, depending on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 2-((1-Cyanocyclopentyl)amino)-2-oxoethyl 4-(furan-2-carboxamido)benzoate is not fully understood. its effects are likely mediated through interactions with specific molecular targets and pathways. For example, similar compounds have been shown to inhibit enzymes like carbonic anhydrase IX, which is involved in tumor hypoxia and cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((1-Cyanocyclopentyl)amino)-2-oxoethyl 4-(furan-2-carboxamido)benzoate stands out due to its combination of a cyanocyclopentyl group, a furan ring, and a benzoate moiety. This unique structure allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications.

Properties

IUPAC Name

[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl] 4-(furan-2-carbonylamino)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O5/c21-13-20(9-1-2-10-20)23-17(24)12-28-19(26)14-5-7-15(8-6-14)22-18(25)16-4-3-11-27-16/h3-8,11H,1-2,9-10,12H2,(H,22,25)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGXPSCKYOSHORP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C#N)NC(=O)COC(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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